(Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O/c1-10-2-4-14-15(6-10)21-17(20-14)12(9-19)7-11-3-5-16(22)13(18)8-11/h2-8,22H,1H3,(H,20,21)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCICNPCHVLADJ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)O)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)O)I)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include 4-hydroxy-3-iodobenzaldehyde and 6-methyl-1H-benzimidazole. The key steps could involve:
Aldol Condensation: Combining the aldehyde with a suitable nitrile compound under basic conditions to form the enone.
Cyclization: Formation of the benzimidazole ring through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde derivatives.
Reduction: Formation of 2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enamine derivatives.
Substitution: Formation of 3-(4-hydroxy-3-substituted phenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the study of enzyme mechanisms or receptor binding.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-hydroxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (Z)-3-(4-hydroxy-3-bromophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The presence of the iodine atom in (Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile makes it unique compared to its analogs. This iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s reactivity and binding properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
